molecular formula C34H66N12O10S2 B600141 N1-Glutathionyl-spermidine disulfide CAS No. 108081-77-2

N1-Glutathionyl-spermidine disulfide

Cat. No.: B600141
CAS No.: 108081-77-2
M. Wt: 867.096
InChI Key: HCMZDPYSWPSKSP-CQJMVLFOSA-N
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Description

N1-Glutathionyl-spermidine disulfide is a compound formed by the conjugation of glutathione and spermidine through a disulfide bond. This compound is significant in various biological processes, particularly in the defense mechanisms against oxidative stress. It is found in organisms such as Gram-negative bacteria and trypanosomatid parasites, where it plays a crucial role in maintaining redox balance and protecting against cysteine overoxidation .

Biochemical Analysis

Biochemical Properties

N1-Glutathionyl-spermidine disulfide interacts with several enzymes and proteins. It is a substrate of trypanothione reductase . This enzyme interaction plays a significant role in the biochemical reactions involving this compound .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It interacts with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors

Biological Activity

N1-Glutathionyl-spermidine disulfide (Gsp) is a compound that plays a significant role in cellular redox regulation and has been studied for its biological activities, particularly in relation to oxidative stress and its protective mechanisms in various organisms. This article synthesizes findings from diverse sources, examining the biochemical properties, enzymatic interactions, and potential therapeutic implications of Gsp.

Chemical Structure and Formation

This compound is formed through the enzymatic reaction between glutathione (GSH) and spermidine (Spd), catalyzed by Gsp synthetase. This reaction is ATP-dependent and results in the formation of Gsp, which can further participate in redox reactions and protein modifications. The reaction can be summarized as follows:

GSH+SpdGsp synthetaseGsp+ADP+Pi\text{GSH}+\text{Spd}\xrightarrow{\text{Gsp synthetase}}\text{Gsp}+\text{ADP}+\text{Pi}

Redox Regulation

Gsp exhibits superior reducing properties compared to GSH. It has been shown to reduce dehydroascorbate more rapidly than GSH, and it also reacts with hydrogen peroxide at a rate three times faster than GSH. This enhanced reactivity suggests that Gsp may play a critical role in protecting cells from oxidative damage by scavenging reactive oxygen species (ROS) more effectively than GSH .

Protein Thiolation

One of the key biological activities of Gsp is its ability to modify protein thiols through a process known as S-thiolation. This modification can protect proteins from irreversible oxidation during oxidative stress. In E. coli, studies have demonstrated that Gsp can form mixed disulfides with protein thiols, thus regulating protein function under stress conditions .

Case Studies

  • Oxidative Stress Response in E. coli :
    • In experiments involving E. coli strains with mutations affecting glutaredoxin pathways, it was found that strains capable of synthesizing Gsp exhibited higher survival rates under oxidative stress conditions induced by hydrogen peroxide compared to those lacking Gsp synthetase activity. Specifically, the viability of wild-type strains was significantly greater than that of mutants lacking the ability to synthesize Gsp when exposed to H2O2 .
  • Trypanosomatids :
    • In Trypanosoma cruzi, the synthesis of trypanothione (N1,N8-bis(glutathionyl)spermidine) from Gsp is crucial for the parasite's survival under oxidative stress. The enzyme responsible for this conversion, TcTryS, demonstrates broad substrate specificity and is essential for maintaining intracellular polyamine levels, which are vital for cellular functions and proliferation .

Enzymatic Interactions

Gsp acts as a substrate for various enzymes, including trypanothione reductase, which reduces disulfide forms back to their thiol counterparts, thus maintaining the redox balance within cells. The kinetics of these reactions indicate that Gsp not only serves as a protective agent against oxidative damage but also participates actively in cellular redox cycles .

Comparative Efficacy

The following table summarizes the comparative efficacy of Gsp versus GSH in various biological contexts:

Parameter This compound (Gsp) Glutathione (GSH)
Reducing PowerSuperior; faster reduction ratesStandard
Reaction with H2O23x faster than GSHSlower
Protein ThiolationEffective; enhances protein stabilityLess effective
Role in TrypanosomatidsCritical for survival under stressNot applicable

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[(2R)-3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66N12O10S2/c35-11-1-3-13-39-15-5-17-41-29(49)19-43-31(51)25(45-27(47)9-7-23(37)33(53)54)21-57-58-22-26(46-28(48)10-8-24(38)34(55)56)32(52)44-20-30(50)42-18-6-16-40-14-4-2-12-36/h23-26,39-40H,1-22,35-38H2,(H,41,49)(H,42,50)(H,43,51)(H,44,52)(H,45,47)(H,46,48)(H,53,54)(H,55,56)/t23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMZDPYSWPSKSP-CQJMVLFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNCCCCN)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNCCCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNCCCCN)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66N12O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

867.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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